molecular formula C12H12ClNO3 B4191312 (2-Chloro-4-cyano-6-methoxyphenyl) butanoate

(2-Chloro-4-cyano-6-methoxyphenyl) butanoate

Cat. No.: B4191312
M. Wt: 253.68 g/mol
InChI Key: BOAJYTYMJVMOFV-UHFFFAOYSA-N
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Description

(2-Chloro-4-cyano-6-methoxyphenyl) butanoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a chloro, cyano, and methoxy group attached to a phenyl ring, along with a butyrate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-cyano-6-methoxyphenyl) butanoate typically involves the esterification of 2-chloro-4-cyano-6-methoxyphenol with butyric acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-cyano-6-methoxyphenyl) butanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl butyrates.

    Hydrolysis: 2-chloro-4-cyano-6-methoxyphenol and butyric acid.

    Reduction: 2-chloro-4-amino-6-methoxyphenyl butyrate.

Scientific Research Applications

(2-Chloro-4-cyano-6-methoxyphenyl) butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-cyano-6-methoxyphenyl) butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like cyano and methoxy can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-cyano-6-methoxyphenol: Lacks the butyrate ester group.

    2-chloro-4-cyano-6-methoxybenzoic acid: Contains a carboxylic acid group instead of an ester.

    2-chloro-4-cyano-6-methoxybenzaldehyde: Contains an aldehyde group instead of an ester.

Uniqueness

(2-Chloro-4-cyano-6-methoxyphenyl) butanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the butyrate ester group differentiates it from other similar compounds and may influence its solubility, stability, and biological activity.

Properties

IUPAC Name

(2-chloro-4-cyano-6-methoxyphenyl) butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-3-4-11(15)17-12-9(13)5-8(7-14)6-10(12)16-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAJYTYMJVMOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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